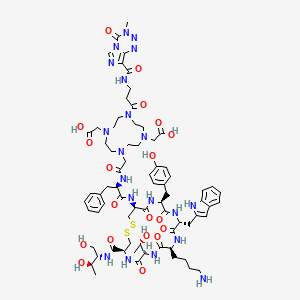

Mmc(tmz)-toc

Description

Properties

Molecular Formula |

C72H98N20O19S2 |

|---|---|

Molecular Weight |

1611.8 g/mol |

IUPAC Name |

2-[4-[2-[[(2R)-1-[[(4S,7R,10S,13R,16S,19S)-10-(4-aminobutyl)-4-[[(2S,3R)-1,3-dihydroxybutan-2-yl]carbamoyl]-7-[(1S)-1-hydroxyethyl]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-2-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicos-19-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]-7-(carboxymethyl)-10-[3-[(3-methyl-4-oxoimidazo[5,1-d][1,2,3,5]tetrazine-8-carbonyl)amino]propanoyl]-1,4,7,10-tetrazacyclododec-1-yl]acetic acid |

InChI |

InChI=1S/C72H98N20O19S2/c1-42(94)54(38-93)81-69(108)56-40-113-112-39-55(68(107)79-52(32-45-16-18-48(96)19-17-45)66(105)80-53(34-47-33-46-13-7-8-14-49(46)76-47)67(106)78-50(15-9-10-21-73)64(103)84-61(43(2)95)71(110)83-56)82-65(104)51(31-44-11-5-4-6-12-44)77-57(97)35-88-23-25-89(36-59(99)100)27-29-91(30-28-90(26-24-88)37-60(101)102)58(98)20-22-74-70(109)62-63-85-86-87(3)72(111)92(63)41-75-62/h4-8,11-14,16-19,33,41-43,50-56,61,76,93-96H,9-10,15,20-32,34-40,73H2,1-3H3,(H,74,109)(H,77,97)(H,78,106)(H,79,107)(H,80,105)(H,81,108)(H,82,104)(H,83,110)(H,84,103)(H,99,100)(H,101,102)/t42-,43+,50+,51-,52+,53-,54+,55-,56-,61-/m1/s1 |

InChI Key |

DCXKMTSSDYQWQM-PKSROJISSA-N |

Isomeric SMILES |

C[C@@H]([C@@H]1C(=O)N[C@H](CSSC[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CC3=CC=CC=C3N2)CC4=CC=C(C=C4)O)NC(=O)[C@@H](CC5=CC=CC=C5)NC(=O)CN6CCN(CCN(CCN(CC6)CC(=O)O)C(=O)CCNC(=O)C7=C8N=NN(C(=O)N8C=N7)C)CC(=O)O)C(=O)N[C@@H](CO)[C@@H](C)O)O |

Canonical SMILES |

CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CC3=CC=CC=C3N2)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)CN6CCN(CCN(CCN(CC6)CC(=O)O)C(=O)CCNC(=O)C7=C8N=NN(C(=O)N8C=N7)C)CC(=O)O)C(=O)NC(CO)C(C)O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Structure and Function of Mmc(tmz)-toc

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, synthesis, and mechanism of action of Mmc(tmz)-toc, a novel peptide-drug conjugate (PDC) designed for targeted delivery of the alkylating agent temozolomide (TMZ). All quantitative data is summarized for clarity, and detailed experimental protocols derived from published literature are provided. Visual diagrams are included to illustrate the molecular structure and signaling pathways.

Molecular Structure and Composition

This compound is a complex molecule engineered for targeted cancer therapy. It is comprised of three key functional components:

-

Tyr3-octreotate (TOC): A synthetic somatostatin analog that exhibits high binding affinity for somatostatin receptor subtype 2 (SSTR2), which is overexpressed in many neuroendocrine tumors. This component serves as the targeting moiety, guiding the conjugate to cancer cells.

-

Temozolomide (TMZ): A well-established oral alkylating agent used in the treatment of various cancers. Within the conjugate, it acts as the cytotoxic payload.

-

Multimodality Chelator (MMC): A linker that not only connects the TOC and TMZ moieties but also possesses the capability to chelate radiometals (e.g., 67/68Ga). This feature allows for non-invasive imaging and tracking of the drug conjugate in vivo.

The molecular formula of this compound is C72H98N20O19S2.[1]

Below is a diagram illustrating the conceptual structure of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data reported for this compound and its components.

| Parameter | Value | Cell Line / Condition | Reference |

| Molecular Formula | C72H98N20O19S2 | N/A | [1] |

| Calculated Molecular Weight | 1611.80 g/mol | N/A | [1] |

| Equilibrium Dissociation Constant (Kd) of 67/natGa-MMC(TMZ)-TOC | 5.98 ± 0.96 nmol/L | BON1-SSTR2 cells | [1] |

| Equilibrium Dissociation Constant (Kd) of 67/natGa-DOTA-TOC | 4.68 ± 0.7 nmol/L | BON1-SSTR2 cells | [1] |

| Tumor Uptake of 68Ga-MMC(TMZ)-TOC (SSTR2-positive) | 5.92 ± 0.82 %IA/g | HCT116-SSTR2 xenografts | |

| Tumor Uptake of 68Ga-MMC(TMZ)-TOC (SSTR2-negative) | 0.38 ± 0.09 %IA/g | HCT116 wild-type xenografts | |

| Tumor Uptake of 68Ga-MMC(TMZ)-TOC | 3.68 ± 0.88 %IA/g | NCI-H69 xenografts (endogenous SSTR2) | |

| Treatment Concentration (in vitro cytotoxicity) | 2 µmol/L | BON1-SSTR2 cells |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is a multi-step process involving solid-phase peptide synthesis and subsequent conjugation.

Step 1: Solid-Phase Synthesis of TOC

-

Tyr3-octreotate (TOC) is synthesized using standard Fmoc/tBu solid-phase peptide synthesis chemistry.

Step 2: Synthesis of the MMC(TMZ) Intermediate

-

The synthesis of the MMC(TMZ) intermediate is performed in solution phase. A reactive TMZ analogue is produced by converting the amide of a precursor into an activated para-nitrophenol ester.

Step 3: Conjugation of MMC(TMZ) to Resin-Bound TOC

-

An NHS-ester of the MMC(TMZ) intermediate is prepared in situ via aminium-based activation.

-

This activated intermediate is then conjugated to the N-terminus of the resin-bound TOC.

Step 4: Deprotection, Oxidation, and Purification

-

Protecting groups are removed from the chelator and peptide side chains in a single step.

-

Thiol groups are oxidized to form the final peptide-drug conjugate (PDC).

-

The crude product is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

In Vitro Binding Affinity Assay

Cell Line: BON1-SSTR2 (SSTR2-positive)

-

Cells are incubated with increasing concentrations of 67/natGa-MMC(TMZ)-TOC for 2 hours at 37°C.

-

Nonspecific binding is determined by co-incubation with a large excess of octreotide.

-

After incubation, cells are washed to remove unbound conjugate.

-

The radioactivity associated with the cells is measured to calculate the equilibrium dissociation constant (Kd).

In Vitro Cytotoxicity Assay (Colony Formation)

Cell Lines: BON1 (SSTR2-negative) and BON1-SSTR2 (SSTR2-positive)

-

Cells are treated with 2 µmol/L this compound or 10 µmol/L TMZ for 4-6 hours per day for 5 consecutive days.

-

Following treatment, cells are seeded at a low density and allowed to grow and form colonies for 14 days.

-

Colonies are then stained and counted to assess the long-term survival and reproductive capability of the cells after treatment.

Mechanism of Action and Signaling Pathway

The mechanism of action of this compound is a receptor-dependent process that ultimately leads to DNA damage and cell death.

-

Targeting and Binding: this compound circulates in the bloodstream and selectively binds to SSTR2 on the surface of tumor cells via its TOC moiety.

-

Internalization: Upon binding, the entire conjugate is internalized into the tumor cell.

-

Payload Release: Inside the cell, the TMZ payload is released from the MMC linker.

-

Activation of TMZ: TMZ is a prodrug that spontaneously hydrolyzes at physiological pH to the active metabolite, 5-(3-methyl-(triazen-1-yl)-imidazole)-4-carboximide (MTIC).

-

DNA Alkylation: MTIC further breaks down to yield a highly reactive methyldiazonium cation. This cation transfers a methyl group to DNA bases, primarily at the O6 position of guanine.

-

DNA Damage and Cell Death: The resulting O6-methylguanine lesion, if not repaired by the DNA repair enzyme O6-methylguanine-DNA methyltransferase (MGMT), leads to DNA double-strand breaks during subsequent rounds of DNA replication. This triggers a DNA damage response, leading to cell cycle arrest and apoptosis. This compound has been shown to reduce MGMT levels, further enhancing its cytotoxic effect.

The following diagram illustrates the signaling pathway of this compound.

Experimental Workflow for In Vivo Studies

In vivo evaluation of this compound often involves radiolabeling for imaging and biodistribution studies.

References

A Deep Dive into the SSTR2 Targeting Specificity of Mmc(tmz)-toc: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the somatostatin receptor subtype-2 (SSTR2) targeting specificity of Mmc(tmz)-toc, a novel peptide-drug conjugate (PDC) designed for the targeted delivery of the alkylating agent temozolomide (TMZ) to neuroendocrine tumors (NETs). This document details the quantitative data supporting its high affinity and selectivity, the experimental protocols used for its validation, and the underlying molecular mechanisms.

Executive Summary

This compound is a promising therapeutic agent that leverages the high expression of SSTR2 on NETs to deliver a cytotoxic payload, thereby minimizing off-target toxicity.[1][2][3][4][5] It is a derivative of the clinically approved radiotracer 68Ga-DOTA-TOC, modified to carry temozolomide. Extensive in vitro and in vivo studies have demonstrated that this compound retains the excellent receptor-binding properties of its parent molecule, exhibiting high affinity and specificity for SSTR2. This targeted delivery leads to receptor-mediated internalization, DNA damage, and cytotoxicity in SSTR2-positive cells.

Quantitative Analysis of SSTR2 Targeting

The SSTR2 targeting specificity of this compound has been rigorously quantified through a series of in vitro and in vivo experiments. The key findings are summarized in the tables below.

In Vitro Binding Affinity and Cellular Uptake

The binding affinity of this compound to SSTR2 was determined using saturation binding assays, while cellular uptake was assessed in cell lines with varying SSTR2 expression levels.

| Parameter | Value | Cell Line/Model | Notes |

| Equilibrium Dissociation Constant (Kd) | 5.98 ± 0.96 nmol/L | SSTR2-positive cells | Comparable to the high affinity of 67/natGa-DOTA-TOC (4.68 ± 0.7 nmol/L). |

| Cellular Uptake (High SSTR2) | 9.57 - 12.67% | HCT116-SSTR2 cells | Similar uptake percentage to 67Ga-DOTA-TOC. |

| Cellular Uptake (Moderate SSTR2) | 1.37 - 2.75% | IMR-32 cells | Uptake correlates with SSTR2 expression levels. |

| Cellular Uptake (Low SSTR2) | 1.19 - 2.72% | NCI-H69 cells | Demonstrates targeting even in tumors with lower receptor density. |

| Uptake Inhibition | >90% reduction | HCT116-SSTR2 cells | In the presence of a 100-fold excess of octreotide, confirming receptor-mediated uptake. |

| Internalization | >60% | Various SSTR2-positive cell lines | Indicates efficient intracellular delivery of the TMZ payload. |

In Vivo Biodistribution

Biodistribution studies in xenograft models demonstrate the preferential accumulation of this compound in SSTR2-positive tumors and its clearance profile.

| Tissue/Organ | Uptake (%IA/g) | Animal Model | Time Point | Notes |

| SSTR2-Positive Tumor | 5.92 ± 0.82 | HCT116-SSTR2 Xenograft | 1 hour post-injection | >15-fold higher uptake compared to SSTR2-negative tumors. |

| SSTR2-Negative Tumor | 0.38 ± 0.09 | HCT116-WT Xenograft | 1 hour post-injection | Low uptake indicates minimal contribution from non-specific mechanisms like the enhanced permeability and retention (EPR) effect. |

| NCI-H69 Tumor (endogenous SSTR2) | 3.68 ± 0.88 | NCI-H69 Xenograft | 1 hour post-injection | Demonstrates selective targeting of tumors with endogenous SSTR2 expression. |

| Kidneys | 4.53 ± 0.48 | HCT116-SSTR2 Xenograft | Not Specified | Indicates rapid renal clearance. |

| Blood | 0.35 ± 0.15 | HCT116-SSTR2 Xenograft | Not Specified | Low retention in blood suggests minimal systemic exposure of normal tissues. |

Experimental Protocols

Detailed methodologies for the key experiments that validate the SSTR2 targeting specificity of this compound are provided below.

Synthesis of this compound

The synthesis involves a multi-step process:

-

Solid-Phase Peptide Synthesis: The TOC (TATE octreotide) peptide is synthesized using standard Fmoc/tBu chemistry.

-

Chelator Conjugation: The NHS-ester of the Mmc(tmz) intermediate is prepared and conjugated to the N-terminus of the resin-bound TOC.

-

Deprotection and Oxidation: Protecting groups are removed from the chelator and peptide side chains, followed by oxidation of thiol groups to form the final peptide-drug conjugate.

-

Purification: The crude product is purified by high-performance liquid chromatography (HPLC).

Radiolabeling

For in vitro and in vivo studies, this compound is radiolabeled with Gallium-67 (67Ga) or Gallium-68 (68Ga).

-

Reaction: this compound is dissolved in sodium acetate buffer (pH 4.2) and incubated with 67Ga or 68Ga at 95°C for 15 minutes.

-

Purification: The radiolabeled product is purified using a Sep-Pak C-18 column.

-

Quality Control: Radiochemical yield and purity are determined using methods like RP-HPLC.

Saturation Binding Assay

This assay determines the equilibrium dissociation constant (Kd).

-

Cell Preparation: Membranes from SSTR2-expressing cells are prepared.

-

Incubation: Increasing concentrations of 67/natGa-Mmc(tmz)-toc are incubated with the cell membranes.

-

Separation: Bound and free radioligand are separated by filtration.

-

Quantification: The amount of bound radioactivity is measured.

-

Data Analysis: The Kd is calculated by non-linear regression analysis of the saturation binding curve.

Cellular Uptake and Internalization Assay

This assay quantifies the receptor-mediated uptake and internalization of the conjugate.

-

Cell Culture: SSTR2-positive and negative cells are cultured to confluence.

-

Incubation: Cells are incubated with 67Ga-Mmc(tmz)-toc at 37°C for a specified time. For blocking experiments, a 100-fold excess of a non-labeled SSTR2 agonist (e.g., octreotide) is added.

-

Washing: Cells are washed with ice-cold buffer to remove unbound radioligand.

-

Internalization Measurement: An acid wash (e.g., glycine buffer, pH 2.5) is used to strip surface-bound radioactivity, allowing for the separate measurement of the internalized fraction.

-

Quantification: The radioactivity in the cell lysate (total uptake) and the acid-resistant fraction (internalized) is measured using a gamma counter.

In Vivo Biodistribution Studies

These studies assess the tumor-targeting and clearance characteristics in animal models.

-

Animal Model: Xenograft tumors are established by subcutaneously injecting SSTR2-positive and/or SSTR2-negative cancer cells into immunocompromised mice.

-

Injection: A defined dose of 68Ga-Mmc(tmz)-toc is injected intravenously into the tumor-bearing mice.

-

Tissue Harvesting: At various time points post-injection, mice are euthanized, and tumors and major organs are collected.

-

Quantification: The radioactivity in each tissue is measured using a gamma counter and expressed as the percentage of the injected activity per gram of tissue (%IA/g).

Visualizing the Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways, experimental workflows, and the logical framework of this compound's action.

SSTR2 Signaling Pathway

Upon binding of an agonist like this compound, SSTR2, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular events.

Caption: SSTR2 signaling cascade upon agonist binding.

Experimental Workflow for Specificity Assessment

This workflow outlines the key steps taken to validate the SSTR2 targeting specificity of this compound.

Caption: Workflow for assessing SSTR2 targeting specificity.

Mechanism of Action of this compound

This diagram illustrates the targeted delivery and subsequent cytotoxic action of this compound.

Caption: Targeted delivery and action of this compound.

Conclusion

The comprehensive data presented in this guide strongly support the high SSTR2 targeting specificity of this compound. The molecule demonstrates high-affinity binding, receptor-mediated internalization, and selective accumulation in SSTR2-expressing tumors. These characteristics, coupled with its potent cytotoxic payload, position this compound as a highly promising candidate for the targeted therapy of neuroendocrine tumors. Further clinical investigation is warranted to translate these preclinical findings into improved patient outcomes.

References

The Strategic Role of Temozolomide in the MMC(TMZ)-TOC Conjugate: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical document provides an in-depth analysis of the pivotal role of temozolomide (TMZ) within the novel peptide-drug conjugate (PDC) MMC(TMZ)-TOC. This conjugate is engineered for the targeted delivery of TMZ to tumor cells overexpressing the somatostatin receptor subtype-2 (SSTR2), a common feature in neuroendocrine tumors (NETs). By leveraging the high affinity of the somatostatin analog TOC, the this compound conjugate aims to enhance the therapeutic index of TMZ by increasing its concentration at the tumor site while minimizing systemic exposure and associated toxicities.[1][2][3] This paper will dissect the mechanism of action, present key quantitative data from preclinical studies, detail experimental methodologies, and visualize the underlying biological and experimental frameworks.

Introduction: The Rationale for a Targeted Approach

Temozolomide is a potent oral alkylating agent that has demonstrated efficacy in the treatment of various cancers, including neuroendocrine tumors.[2][4] Its therapeutic action is mediated by the methylation of DNA, primarily at the O6 position of guanine, which triggers DNA mismatch repair pathways and ultimately leads to apoptosis. However, the clinical utility of TMZ is often hampered by two key factors:

-

Systemic Toxicity: High doses of TMZ are required to achieve therapeutic concentrations in tumor tissues, leading to dose-limiting side effects such as myelosuppression.

-

Drug Resistance: A significant mechanism of resistance is the expression of the DNA repair enzyme O6-methylguanine-DNA methyltransferase (MGMT), which removes the methyl group from the O6 position of guanine, thereby negating the cytotoxic effect of TMZ.

The this compound conjugate was designed to overcome these limitations. By attaching TMZ to TOC, a somatostatin analog with high affinity for SSTR2, the conjugate selectively targets tumor cells expressing this receptor. This targeted delivery strategy is hypothesized to increase the intratumoral concentration of TMZ, thereby enhancing its efficacy and potentially overcoming MGMT-mediated resistance, while simultaneously reducing off-target toxicities.

The Role of Temozolomide in the Conjugate's Mechanism of Action

The fundamental role of temozolomide in the this compound conjugate is to serve as the cytotoxic payload. The entire construct is designed to facilitate the delivery of TMZ to its intracellular target, DNA. The proposed mechanism of action can be broken down into the following steps:

-

Targeting and Binding: The TOC component of the conjugate binds with high affinity to SSTR2 on the surface of tumor cells.

-

Internalization: Upon binding, the entire this compound conjugate is internalized into the cell via receptor-mediated endocytosis. Studies have shown that a significant fraction of the receptor-bound conjugate is internalized.

-

Intracellular Release: While the exact intracellular cleavage mechanism is not fully elucidated in the provided search results, it is presumed that the linker connecting TMZ to the MMC scaffold is designed to be cleaved within the intracellular environment, releasing the active TMZ.

-

DNA Alkylation and Cytotoxicity: Once released, TMZ undergoes spontaneous conversion to its active metabolite, 5-(3-methyl-1-triazen-1-yl)imidazole-4-carboxamide (MTIC). MTIC then methylates DNA, leading to single- and double-strand DNA breaks and subsequent cell death.

This targeted delivery ensures that the DNA-damaging effects of TMZ are concentrated in SSTR2-positive cancer cells, thereby increasing the therapeutic window.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies on the this compound conjugate, demonstrating its binding affinity, cellular uptake, and cytotoxic effects.

Table 1: Receptor Binding Affinity

| Conjugate | Kd (nmol/L) | Cell Line | Reference |

| 67/natGa-MMC(TMZ)-TOC | 5.98 ± 0.96 | HCT116-SSTR2 | |

| 67/natGa-DOTA-TOC | 4.68 ± 0.7 | HCT116-SSTR2 |

Table 2: Cellular Uptake and Internalization

| Cell Line | Conjugate | Total Uptake (% of applied radioactivity) | Internalized Fraction (% of receptor-bound) | Reference |

| HCT116-SSTR2 (high SSTR2) | 67Ga-MMC(TMZ)-TOC | 9.57 - 12.67 | >60 | |

| IMR-32 (endogenous SSTR2) | 67Ga-MMC(TMZ)-TOC | 1.37 - 2.75 | >60 | |

| NCI-H69 (endogenous SSTR2) | 67Ga-MMC(TMZ)-TOC | 1.19 - 2.72 | >60 | |

| HCT116-WT (SSTR2 negative) | 67Ga-MMC(TMZ)-TOC | >90% reduction compared to SSTR2+ | Not Applicable |

Table 3: In Vitro Cytotoxicity

| Cell Line | Treatment | Concentration | Effect | Reference |

| BON1-SSTR2 (receptor-positive) | This compound | 2 µmol/L | Significant cytotoxicity (P < 0.01) | |

| BON1 (receptor-negative) | This compound | 2 µmol/L | No cytotoxicity observed | |

| BON1-SSTR2 (receptor-positive) | TMZ | 10 µmol/L | Similar cytotoxicity to this compound | |

| IMR-32 (endogenous SSTR2) | This compound | Not specified | Induced DNA breaks similar to free TMZ |

Table 4: In Vivo Tumor Uptake

| Xenograft Model | Conjugate | Tumor Uptake (%IA/g) | Reference |

| SSTR2-positive tumors | 68Ga-MMC(TMZ)-TOC | 5.92 ± 0.82 | |

| SSTR2-negative tumors | 68Ga-MMC(TMZ)-TOC | 0.38 ± 0.09 | |

| NCI-H69 (endogenous SSTR2) | 68Ga-MMC(TMZ)-TOC | 3.68 ± 0.88 |

Experimental Protocols

This section provides a detailed overview of the key experimental methodologies used to characterize the role of temozolomide in the this compound conjugate.

Synthesis of this compound

The synthesis of the this compound conjugate is a multi-step process involving both solution-phase and solid-phase chemistry.

-

Solution-Phase Synthesis of MMC(TMZ) Intermediate: This step involves the chemical synthesis of the core modular chelator (MMC) scaffold already conjugated with temozolomide.

-

Solid-Phase Peptide Synthesis of TOC: The TOC peptide is synthesized using standard Fmoc/tBu solid-phase peptide synthesis chemistry.

-

Conjugation of MMC(TMZ) to TOC: The NHS-ester of the MMC(TMZ) intermediate is prepared in situ and then conjugated to the N-terminus of the resin-bound TOC peptide.

-

Deprotection and Purification: The protecting groups are removed from the chelator and peptide side chains in a single step. The crude product is then purified using techniques such as reversed-phase high-performance liquid chromatography (RP-HPLC).

Radiolabeling of this compound

For in vitro and in vivo tracking, the this compound conjugate is radiolabeled with Gallium-67 (67Ga) or Gallium-68 (68Ga).

-

Reaction Setup: this compound (e.g., 20 nmol) is dissolved in a sodium acetate buffer (pH 4.2).

-

Radiolabeling: 67Ga or 68Ga is added to the solution.

-

Incubation: The reaction mixture is heated at 95°C for 15 minutes.

-

Purification: The radiolabeled conjugate is purified using a Sep-Pak C-18 column.

-

Quality Control: Radiochemical yield and purity are determined using methods like RP-HPLC.

In Vitro Binding and Internalization Assays

These assays are crucial for determining the receptor affinity and cellular uptake of the conjugate.

-

Cell Culture: SSTR2-positive (e.g., HCT116-SSTR2, IMR-32) and SSTR2-negative (e.g., HCT116-WT, BON1) cells are cultured under standard conditions.

-

Saturation Binding Assay (for Kd):

-

Cells are incubated with increasing concentrations of 67/natGa-MMC(TMZ)-TOC.

-

Non-specific binding is determined in the presence of a high concentration of a non-labeled SSTR2 ligand (e.g., octreotide).

-

After incubation, cells are washed, and the bound radioactivity is measured.

-

The equilibrium dissociation constant (Kd) is calculated by analyzing the specific binding data.

-

-

Internalization Assay:

-

Cells are incubated with 67Ga-MMC(TMZ)-TOC at 37°C for a defined period.

-

Surface-bound radioactivity is removed by washing with an acidic buffer.

-

The internalized radioactivity is measured in the cell lysate.

-

The internalized fraction is expressed as a percentage of the total cell-associated radioactivity.

-

Cytotoxicity Assays

These assays evaluate the ability of the this compound conjugate to induce cell death in a receptor-dependent manner.

-

Alkaline Comet Assay (for DNA Damage):

-

Cells (e.g., IMR-32) are treated with this compound, free TMZ, or a control.

-

For blocking experiments, cells are pre-incubated with an SSTR2 antagonist (e.g., JR11).

-

Single-cell gel electrophoresis is performed under alkaline conditions.

-

DNA damage is visualized and quantified by measuring the "comet tail" length, which represents fragmented DNA.

-

-

Colony Formation Assay (for Long-Term Survival):

-

Receptor-positive (e.g., BON1-SSTR2) and receptor-negative (e.g., BON1) cells are treated with this compound or TMZ for several days.

-

Cells are then seeded at a low density and allowed to grow for an extended period (e.g., 14 days).

-

The number of colonies formed is counted to assess the long-term reproductive capability of the cells after treatment.

-

In Vivo Biodistribution and Imaging Studies

These studies assess the tumor-targeting ability and pharmacokinetic profile of the conjugate in animal models.

-

Animal Model: Xenograft models are established by implanting SSTR2-positive and/or SSTR2-negative tumor cells into immunocompromised mice.

-

Administration of Conjugate: 68Ga-MMC(TMZ)-TOC is administered to the tumor-bearing mice, typically via intravenous injection.

-

PET/CT Imaging: At specific time points post-injection, positron emission tomography/computed tomography (PET/CT) scans are performed to visualize the biodistribution of the radiolabeled conjugate.

-

Ex Vivo Biodistribution: After the final imaging session, animals are euthanized, and various organs and tumors are harvested.

-

Radioactivity Measurement: The amount of radioactivity in each tissue is measured using a gamma counter and expressed as the percentage of the injected activity per gram of tissue (%IA/g).

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key concepts and processes described in this whitepaper.

Caption: Mechanism of action of the this compound conjugate.

Caption: Overall experimental workflow for evaluating this compound.

Conclusion

The inclusion of temozolomide as the cytotoxic payload in the this compound conjugate represents a strategic advancement in targeted cancer therapy. By exploiting the overexpression of SSTR2 on neuroendocrine tumors, this peptide-drug conjugate facilitates the selective delivery of TMZ, thereby enhancing its therapeutic efficacy at the tumor site. Preclinical data strongly support the rationale behind this approach, demonstrating high receptor affinity, efficient internalization, and potent, receptor-dependent cytotoxicity. The ability to track the conjugate in vivo using radiolabeling provides a powerful tool for pharmacokinetic and biodistribution studies. Further development and clinical translation of the this compound conjugate hold significant promise for improving the treatment outcomes for patients with SSTR2-positive cancers.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Somatostatin Receptor Subtype-2 Targeting System for Specific Delivery of Temozolomide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Somatostatin Receptor Subtype-2 Targeting System for Specific Delivery of Temozolomide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Temozolomide: An Updated Overview of Resistance Mechanisms, Nanotechnology Advances and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

The Architecture of Precision: A Technical Guide to Peptide-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

Peptide-drug conjugates (PDCs) are rapidly emerging as a sophisticated and promising class of targeted therapeutics.[1][2] By combining the high specificity of peptides with the potent efficacy of small molecule drugs, PDCs offer the potential for enhanced therapeutic windows, minimizing off-target toxicity while maximizing drug delivery to diseased tissues.[3] This in-depth technical guide explores the core underlying principles of PDC design, their mechanism of action, and the critical experimental methodologies used to evaluate their therapeutic potential.

Core Principles of Peptide-Drug Conjugate Design

PDCs are modular entities comprising three essential components: a targeting peptide, a linker, and a therapeutic payload.[4] The synergistic interplay of these elements dictates the overall efficacy, safety, and pharmacokinetic profile of the conjugate.

1.1. The Targeting Peptide: The "Homing Device"

The peptide component serves as the navigation system, guiding the conjugate to its intended target. The ideal targeting peptide exhibits high binding affinity and selectivity for a specific receptor or biomarker that is overexpressed on the surface of target cells, such as tumor cells. This specificity is paramount to minimizing collateral damage to healthy tissues.

Two main classes of peptides are employed in PDC design:

-

Cell-Targeting Peptides (CTPs): These peptides bind to specific cell surface receptors, triggering receptor-mediated endocytosis and subsequent internalization of the PDC.

-

Cell-Penetrating Peptides (CPPs): CPPs facilitate the translocation of the PDC across the cell membrane, often through direct penetration or by promoting endocytosis. While effective at cellular uptake, some CPPs can lack target specificity, a challenge that is being addressed through advanced design strategies.

The selection of the targeting peptide is a critical first step and often involves screening peptide libraries, such as through phage display, to identify candidates with optimal binding characteristics.

1.2. The Linker: The Critical Connection

The linker tethers the cytotoxic payload to the targeting peptide and is a crucial determinant of the PDC's stability and mechanism of drug release. An ideal linker is stable in systemic circulation to prevent premature drug release, yet susceptible to cleavage within the target cell or its microenvironment. Linkers are broadly categorized as either cleavable or non-cleavable.

-

Cleavable Linkers: These are designed to be severed by specific triggers present at the target site, such as:

-

Enzyme-sensitive linkers: Often containing dipeptide sequences (e.g., Val-Cit) that are substrates for lysosomal proteases like cathepsin B, which are often upregulated in tumor cells.

-

pH-sensitive linkers: Incorporating moieties like hydrazones that are stable at physiological pH (7.4) but hydrolyze in the acidic environment of endosomes and lysosomes (pH 4.5-6.5).

-

Glutathione-sensitive linkers: Utilizing disulfide bonds that are cleaved in the reducing intracellular environment where glutathione concentrations are significantly higher than in the bloodstream.

-

-

Non-cleavable Linkers: These linkers remain intact, and drug release relies on the degradation of the peptide itself within the lysosome. This strategy can offer greater stability but may result in the release of the drug with an attached linker fragment, which could affect its activity.

1.3. The Payload: The Therapeutic Warhead

The payload is the pharmacologically active component of the PDC, responsible for exerting the desired therapeutic effect. For oncology applications, these are typically highly potent cytotoxic agents that are too toxic for systemic administration as standalone drugs. The high potency is necessary because only a small fraction of the administered PDC dose ultimately reaches the target cells.

Common classes of payloads include:

-

Tubulin Inhibitors: Agents like auristatins (MMAE, MMAF) and maytansinoids (DM1, DM4) disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.

-

DNA-damaging Agents: Payloads such as doxorubicin and calicheamicin cause DNA strand breaks or intercalation, ultimately triggering cell death.

-

Topoisomerase I Inhibitors: Compounds like SN-38 prevent DNA replication and repair by inhibiting topoisomerase I.

-

Radionuclides: For therapeutic applications (e.g., 177Lu-dotatate) or diagnostic imaging.

The choice of payload is dictated by its potency, mechanism of action, and the characteristics of the target cell.

Mechanism of Action: A Stepwise Journey to the Target

The therapeutic effect of a PDC is realized through a sequence of events, beginning with systemic administration and culminating in the death of the target cell.

Internalization Pathways:

Upon binding to its target receptor, the PDC is internalized into the cell, primarily through receptor-mediated endocytosis. The two main endocytic pathways relevant to PDCs are:

-

Clathrin-Mediated Endocytosis (CME): This is a well-characterized pathway where the binding of the PDC to its receptor induces the formation of clathrin-coated pits on the cell membrane, which then invaginate and pinch off to form intracellular vesicles.

-

Caveolae-Mediated Endocytosis (CME): This pathway involves flask-shaped invaginations of the plasma membrane called caveolae, which are rich in cholesterol and caveolin proteins. This pathway can be utilized by certain PDCs and may sometimes lead to transcytosis or bypass the lysosomal degradation pathway.

Once internalized, the PDC-containing vesicles traffic through the endosomal pathway, eventually fusing with lysosomes. The acidic and enzyme-rich environment of the lysosome facilitates the cleavage of the linker and the release of the active payload into the cytoplasm, where it can engage with its intracellular target and induce cell death.

Quantitative Data on PDC Components

The rational design of PDCs relies on quantitative data to inform the selection of each component. The following tables summarize key parameters for representative peptides, linkers, and payloads.

Table 1: Binding Affinities of Targeting Peptides

| Targeting Peptide | Target Receptor | Target Cancer Type(s) | Binding Affinity (Kd) |

| RGD (Arg-Gly-Asp) | αvβ3 Integrin | Various solid tumors | Nanomolar range |

| Somatostatin Analogs | Somatostatin Receptors (SSTRs) | Neuroendocrine tumors | Nanomolar range |

| Luteinizing Hormone-Releasing Hormone (LHRH) Analogs | LHRH Receptor | Breast, prostate, ovarian cancer | Nanomolar range |

| PSMA-617 | Prostate-Specific Membrane Antigen (PSMA) | Prostate cancer | ~2.3 nM |

Data synthesized from multiple sources indicating nanomolar binding affinities are crucial for effective targeting.

Table 2: Cleavage Rates of Different Linkers

| Linker Type | Cleavage Condition | Relative Cleavage Rate | Half-life (t1/2) in Plasma |

| Val-Cit | Cathepsin B | High | > 7 days (for silyl ether variant) |

| Val-Ala | Cathepsin B | ~50% of Val-Cit | Hydrolyzed within 1 h |

| Phe-Lys | Cathepsin B | ~30-fold faster than Val-Cit | - |

| Hydrazone | Acidic pH (4.5-5.0) | Rapid at low pH | ~2 days (phenylketone-derived) |

| Disulfide | Glutathione (intracellular) | Rapid in reducing environment | Variable, can be unstable |

Data from studies on antibody-drug conjugates (ADCs) are often extrapolated to PDCs due to similar linker chemistries.

Table 3: Potency of Common PDC Payloads

| Payload | Mechanism of Action | IC50 Range |

| Monomethyl Auristatin E (MMAE) | Tubulin inhibitor | Sub-nanomolar to nanomolar |

| Monomethyl Auristatin F (MMAF) | Tubulin inhibitor | Sub-nanomolar to nanomolar |

| Maytansinoid DM1 | Tubulin inhibitor | Sub-nanomolar |

| Doxorubicin | DNA intercalator/Topoisomerase II inhibitor | Nanomolar |

| Camptothecin | Topoisomerase I inhibitor | Nanomolar |

IC50 values are highly dependent on the cell line and assay conditions.

Experimental Protocols for PDC Evaluation

Rigorous experimental evaluation is essential to characterize the properties and therapeutic potential of a novel PDC. The following sections outline key experimental protocols.

4.1. PDC Synthesis and Characterization

Protocol: Solid-Phase Peptide Synthesis (SPPS) of the Targeting Peptide

-

Resin Preparation: Swell the appropriate resin (e.g., Rink Amide resin for a C-terminal amide) in a suitable solvent like N-methyl-2-pyrrolidone (NMP) or dimethylformamide (DMF).

-

Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin-bound amino acid using a solution of 4-methylpiperidine in NMP.

-

Amino Acid Coupling: Activate the carboxyl group of the next Fmoc-protected amino acid using a coupling reagent (e.g., HATU) and a base (e.g., DIEA). Add the activated amino acid to the resin to form a peptide bond.

-

Washing: Thoroughly wash the resin with NMP and other solvents to remove excess reagents and byproducts.

-

Repeat: Repeat the deprotection, coupling, and washing steps for each amino acid in the peptide sequence.

-

Cleavage and Deprotection: Once the peptide is fully assembled, cleave it from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).

-

Purification and Characterization: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC). Confirm the identity and purity of the peptide using mass spectrometry (MS).

Conjugation of Payload to Peptide: The purified peptide is then conjugated to the linker-payload moiety through a specific chemical reaction, targeting a functional group on the peptide (e.g., a lysine side chain or a terminal amine). The final PDC is purified by HPLC and characterized by MS.

4.2. In Vitro Evaluation

Protocol: In Vitro Cytotoxicity (MTT Assay)

-

Cell Seeding: Plate target cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the PDC, the free payload, and a negative control (e.g., unconjugated peptide).

-

Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a CO2 incubator.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 1.5-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at a wavelength of ~570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot the results against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Protocol: Plasma Stability Assay

-

Incubation: Incubate the PDC at a specific concentration (e.g., 1 µM) in plasma (human, rat, or mouse) at 37°C.

-

Time Points: At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the plasma-PDC mixture.

-

Protein Precipitation: Stop the reaction and precipitate the plasma proteins by adding a cold organic solvent (e.g., methanol or acetonitrile) containing an internal standard.

-

Centrifugation: Centrifuge the samples to pellet the precipitated proteins.

-

Analysis: Analyze the supernatant using LC-MS/MS to quantify the amount of intact PDC remaining.

-

Data Analysis: Plot the percentage of remaining PDC against time to determine the half-life (t1/2) of the PDC in plasma.

Protocol: Linker Cleavage Assay

-

Reaction Setup: Prepare a reaction mixture containing the PDC in a buffer that mimics the target environment (e.g., acetate buffer at pH 5.0 with purified cathepsin B for a protease-cleavable linker).

-

Initiate Reaction: Add the cleavage trigger (e.g., enzyme) to start the reaction and incubate at 37°C.

-

Time Points: At various time points, stop the reaction by adding an inhibitor or denaturing the enzyme.

-

Analysis: Analyze the samples by HPLC or LC-MS to quantify the amount of released payload and remaining intact PDC.

-

Data Analysis: Plot the concentration of the released payload over time to determine the cleavage rate.

4.3. In Vivo Evaluation

Protocol: In Vivo Efficacy in Xenograft Tumor Models

-

Tumor Implantation: Subcutaneously inject human cancer cells into immunocompromised mice (e.g., nude or SCID mice).

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomization and Treatment: Randomize the mice into treatment groups (e.g., vehicle control, free payload, PDC at various doses). Administer the treatments via a clinically relevant route (e.g., intravenously).

-

Tumor Measurement: Measure the tumor volume (e.g., with calipers) and body weight of the mice regularly (e.g., twice a week).

-

Endpoint: Continue the study until the tumors in the control group reach a predetermined size or for a specified duration.

-

Data Analysis: Plot the mean tumor volume over time for each group to assess the antitumor efficacy of the PDC. Statistical analysis is performed to determine the significance of the observed effects.

Conclusion

Peptide-drug conjugates represent a highly versatile and potent platform for targeted drug delivery. Their modular nature allows for the fine-tuning of each component to optimize therapeutic efficacy and minimize toxicity. A deep understanding of the underlying principles of PDC design, coupled with rigorous experimental evaluation, is critical for the successful development of this next generation of precision medicines. As our knowledge of tumor biology and linker chemistry continues to expand, PDCs hold immense promise for addressing unmet needs in oncology and other disease areas.

References

An In-depth Technical Guide to the Discovery and Development of SSTR2-Targeted Therapies

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The somatostatin receptor 2 (SSTR2) has emerged as a pivotal target in oncology, particularly for neuroendocrine tumors (NETs), due to its high and specific expression on the surface of these cancer cells.[1][2] This technical guide provides a comprehensive overview of the discovery, biology, and therapeutic exploitation of SSTR2. We delve into the core signaling pathways, detail the evolution of SSTR2-targeted modalities from first-generation agonists to advanced radiopharmaceuticals and antibody-drug conjugates, and present key quantitative data from preclinical and clinical studies. Furthermore, this guide furnishes detailed experimental protocols for essential assays and visualizes complex biological and experimental processes using Graphviz diagrams, serving as a critical resource for professionals in the field of drug discovery and development.

The Discovery and Biology of SSTR2

Discovery

The journey to targeting SSTR2 began with the identification of somatostatin (SST) in 1973.[1] Subsequently, in the 1990s, radioligand binding studies in pituitary tumor cell lines, which showed that SST could inhibit hormone secretion, led to the discovery of its receptors.[2][3] Five distinct SSTR subtypes (SSTR1-5) were cloned and identified, all belonging to the G protein-coupled receptor (GPCR) family. Among these, SSTR2 became the most intensively studied due to its abundant expression in key pathologies.

Structure and Isoforms

SSTR2 is a quintessential GPCR, characterized by seven transmembrane domains. It is a stable, hydrophilic protein that exists in two splice variants: SSTR2a and SSTR2b. The gene and its encoded protein are highly conserved evolutionarily. Cryo-electron microscopy has revealed the high-resolution structure of SSTR2 in complex with its endogenous ligand, SST-14, showing a deep ligand-binding pocket where the conserved Trp-Lys motif of the peptide is crucial for interaction. Specifically, Lys9 of SST-14 forms a salt bridge with Asp122 in the receptor.

Expression and Distribution

In normal physiology, SSTR2 is widely distributed, with the highest protein expression levels found in the cerebrum, kidneys, pituitary, and pancreas. Its expression is critical in regulating gastrointestinal functions, such as inhibiting peristalsis and gastric acid secretion. In pathology, SSTR2 is significantly overexpressed in a vast majority of neuroendocrine tumors (80-90%), making it an exceptional biomarker and therapeutic target. High SSTR2 expression is also found in other cancers, including meningiomas, small cell lung cancer (SCLC), and some breast and gastric cancers. Immunohistochemistry (IHC) data from the Human Protein Atlas indicates that the positive rate of SSTR2 expression exceeds 50% in 13 different cancer types.

SSTR2 Signaling Pathways

Upon ligand binding, SSTR2 initiates a cascade of intracellular signaling events primarily through its coupling with inhibitory G-proteins (Gαi). These pathways collectively mediate the anti-proliferative, anti-secretory, and pro-apoptotic effects of SSTR2 activation in many cell types.

The key signaling cascades include:

-

Adenylate Cyclase (AC) Inhibition: The activated Gαi subunit directly inhibits adenylate cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This reduction in cAMP dampens the activity of protein kinase A (PKA), which in turn suppresses the activation of downstream oncogenic pathways.

-

Protein Tyrosine Phosphatase (PTP) Activation: SSTR2 activation leads to the upregulation and activation of PTPs, such as SHP-1 and SHP-2. These phosphatases dephosphorylate and inactivate receptor tyrosine kinases and downstream effectors like mitogen-activated protein kinase (MAPK), thereby inhibiting DNA and protein synthesis.

-

Phosphoinositide 3-Kinase (PI3K)/AKT Pathway Modulation: The SSTR2-PTP axis can also influence the PI3K/AKT pathway. By activating SHP-1, SSTR2 signaling can inhibit AKT phosphorylation, a key node for cell survival. It can also upregulate cell cycle inhibitors like p21 and p27.

-

Ion Channel Regulation: SSTR2 signaling modulates the activity of ion channels, notably inhibiting Ca2+ influx and promoting K+ efflux, which leads to membrane hyperpolarization. This is a primary mechanism for its inhibition of hormone secretion from neuroendocrine cells.

Interestingly, while canonically viewed as an inhibitory receptor, recent studies suggest SSTR2 may have a pro-survival role in high-grade neuroendocrine malignancies like SCLC, a context-dependent function that is under active investigation.

Caption: SSTR2 canonical signaling pathways upon agonist binding.

SSTR2 as a Therapeutic Target

The high expression of SSTR2 on tumor cells, particularly NETs, combined with its ability to internalize upon ligand binding, makes it an ideal target for therapy. Therapeutic strategies have evolved significantly, leveraging these properties to deliver cytotoxic payloads or modulate immune responses.

Peptide Receptor Radionuclide Therapy (PRRT)

PRRT is the most established SSTR2-targeted therapy. It involves administering a somatostatin analog peptide, chelated to a radioactive isotope, which binds to SSTR2 on tumor cells and delivers a localized, cell-killing radiation dose.

-

Agonist-Based PRRT: The landmark therapy in this class is [177Lu]Lu-DOTA-TATE (Lutathera®) , approved for treating SSTR-positive gastroenteropancreatic NETs (GEP-NETs). The DOTA-TATE peptide is an SSTR2 agonist that, upon binding, is internalized into the cell, trapping the β-emitting Lutetium-177 radionuclide inside. The NETTER-1 Phase III trial demonstrated its profound efficacy over high-dose octreotide.

-

Antagonist-Based PRRT: A significant advancement is the use of SSTR2 antagonists as radioligand vectors. Antagonists like JR11 and LM3 have been shown to bind to a higher number of SSTR2 sites on tumor cells compared to agonists. This can result in higher tumor uptake and retention of the radionuclide, potentially leading to improved therapeutic efficacy. Preclinical and early human studies show that antagonists can deliver significantly higher radiation doses to tumors than agonists.

Antibody-Based Therapies

More recent strategies employ larger antibody constructs to target SSTR2.

-

Antibody-Drug Conjugates (ADCs): ADCs leverage the specificity of a monoclonal antibody to deliver a potent cytotoxic payload directly to SSTR2-expressing cells. CS5005 is a first-in-class SSTR2-targeting ADC composed of an anti-SSTR2 antibody, a linker, and a topoisomerase I inhibitor payload. Preclinical data show it has a high affinity for SSTR2, induces rapid internalization, and demonstrates robust anti-tumor activity in SCLC and NET models.

-

Bispecific Antibodies: These molecules engage two different targets simultaneously. Tidutamab (XmAb18087) is a bispecific antibody that binds to SSTR2 on tumor cells and CD3 on T-cells. This dual engagement forms a synapse between the cancer cell and the T-cell, activating the T-cell to kill the tumor cell. Phase I trials have shown that tidutamab is generally well-tolerated and can induce immune activation and disease stabilization in patients with advanced NETs.

Quantitative Preclinical and Clinical Data

Quantitative data is essential for evaluating and comparing the efficacy and properties of SSTR2-targeted agents.

Table 1: SSTR2 Binding Affinities of Select Ligands

Binding affinity, typically measured as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki), indicates the potency of a ligand for its receptor. Lower values signify higher affinity.

| Compound | Type | SSTR2 Affinity (Ki/IC50, nM) | Cell Line / Assay Type | Reference |

| natGa-DOTATOC | Agonist | Ki: 0.9 ± 0.1 | Filtration-based assay | |

| natGa-DOTATATE | Agonist | Ki: 1.4 ± 0.3 | Filtration-based assay | |

| natGa-DOTA-ST8950 | Agonist | IC50: 0.32 | Competitive Binding | |

| natGa-NODAGA-JR11 | Antagonist | Ki: 25.9 ± 0.2 | Filtration-based assay | |

| Somatostatin-14 | Endogenous Agonist | IC50: ~1-2 | Receptor Binding Assay | |

| Octreotide | Agonist | IC50: ~0.1-1 | Receptor Binding Assay |

Note: IC50 values can vary significantly based on assay conditions.

Table 2: Clinical Efficacy of SSTR2-Targeted Therapies

Clinical trials provide the ultimate measure of a therapy's effectiveness, with key endpoints including Progression-Free Survival (PFS) and Overall Response Rate (ORR).

| Therapy | Trial Name | Indication | Key Outcomes | Reference |

| [177Lu]Lu-DOTA-TATE | NETTER-1 (Phase III) | Midgut NETs | PFS: Not reached vs. 8.4 months for control (HR: 0.21, p<0.0001) ORR: 18.8% vs. 3.0% for control (p<0.0004) | |

| [177Lu]Lu-DOTA-TATE | General Studies | GEP-NETs | Median PFS reported between 12.5 and 42.1 months in various studies | |

| Tidutamab (XmAb18087) | Phase I (NCT03411915) | Advanced NETs | Best Response: Stable Disease (26.8% - 43% of patients) Disease Control Rate: 43% (in an early analysis) |

Table 3: Biodistribution of SSTR2-Targeted PET Imaging Agents

Positron Emission Tomography (PET) imaging with radiolabeled SSTR2 ligands is crucial for patient selection and therapy monitoring. The Standardized Uptake Value (SUV) quantifies tracer accumulation.

| PET Agent | Tissue / Lesion | Mean SUVmax (Range) | Comments | Reference |

| [68Ga]Ga-DOTATATE | NET Lesions (Pancreatic) | 25.4 (2 - 191) | High inter- and intra-patient variability | |

| [68Ga]Ga-DOTATATE | Spleen (Physiological) | ~30 | Highest physiological uptake | |

| [68Ga]Ga-DOTATATE | Liver (Physiological) | ~10-15 | Used as a reference for tumor uptake | |

| [68Ga]Ga-DOTATATE | Pituitary (Physiological) | 5.9 ± 1.6 | High physiological expression of SSTR2 | |

| [68Ga]Ga-DOTA-NOC | NET Lesions (Low Grade) | 26.18 ± 14.56 | Uptake negatively correlates with Ki-67 index | |

| [68Ga]Ga-DOTA-NOC | NET Lesions (High Grade) | 6.60 ± 4.59 | Lower uptake in poorly differentiated tumors |

Key Experimental Protocols

Reproducible and robust assays are the foundation of drug development. Below are detailed methodologies for two critical experiments in SSTR2-targeted therapy research.

Protocol: Competitive Radioligand Binding Assay

This assay determines the affinity (IC50) of a test compound for SSTR2 by measuring its ability to compete with a radiolabeled ligand.

1. Materials:

- Cells/Membranes: Membranes prepared from cells overexpressing human SSTR2 (e.g., HEK293-SSTR2, CHO-K1-SSTR2).

- Radioligand: High-affinity SSTR2 ligand, e.g., [125I]-Tyr3-Octreotide.

- Test Compounds: Serial dilutions of unlabeled test compounds (agonists or antagonists).

- Control Ligand: Unlabeled octreotide or somatostatin-14 for determining non-specific binding.

- Assay Buffer: e.g., 50 mM HEPES, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA, pH 7.4, supplemented with protease inhibitors (e.g., bacitracin).

- Apparatus: 96-well filter plates (e.g., Millipore Multiscreen), vacuum manifold, scintillation counter.

2. Procedure:

- Preparation: Prepare serial dilutions of test compounds and the control ligand in assay buffer.

- Reaction Setup: In each well of the 96-well plate, add:

- 50 µL of cell membranes (5-20 µg protein/well).

- 50 µL of radioligand at a fixed concentration (near its Kd value).

- 50 µL of assay buffer (for total binding), unlabeled control ligand at high concentration (e.g., 1 µM, for non-specific binding), or test compound dilution.

- Incubation: Incubate the plate for 60-90 minutes at room temperature or 37°C with gentle shaking.

- Termination & Washing: Terminate the binding reaction by rapid filtration through the filter plate using a vacuum manifold. Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.

- Quantification: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity (counts per minute, CPM) using a scintillation counter.

3. Data Analysis:

- Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).

- Plot the percentage of specific binding against the log concentration of the test compound.

- Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC50 value.

// Node Definitions

prep [label="1. Prepare Reagents\n(Membranes, Radioligand, Test Compounds)"];

plate [label="2. Add Components to 96-Well Plate\n- Membranes\n- Radioligand\n- Buffer / Competitor"];

incubate [label="3. Incubate\n(e.g., 60 min at 37°C)"];

filter[label="4. Terminate by Rapid Filtration\n(Vacuum Manifold)"];

wash [label="5. Wash Filters\n(3-4x with ice-cold buffer)"];

count [label="6. Quantify Radioactivity\n(Scintillation Counting)"];

analyze [label="7. Data Analysis\n(Calculate IC50)"];

// Workflow Connections

prep -> plate;

plate -> incubate;

incubate -> filter;

filter -> wash;

wash -> count;

count -> analyze;

}

Caption: Experimental workflow for a competitive radioligand binding assay.

Protocol: Receptor Internalization Assay

This assay visualizes and quantifies the process of SSTR2 moving from the cell surface to intracellular compartments upon agonist stimulation.

1. Materials:

- Cell Line: U2OS or HEK293 cells stably expressing N-terminally tagged SSTR2 (e.g., tGFP-SSTR2).

- Culture Medium: Standard cell culture medium (e.g., DMEM) with serum and antibiotics.

- Assay Plates: 96- or 384-well clear-bottom imaging plates.

- Test Compounds: Serial dilutions of potential SSTR2 agonists.

- Control Agonist: Somatostatin-28 or octreotide.

- Fixative: 4% paraformaldehyde (PFA) in PBS.

- Nuclear Stain: DAPI (4′,6-diamidino-2-phenylindole).

- Apparatus: High-content imaging system or confocal microscope.

2. Procedure:

- Cell Seeding: Seed the GFP-SSTR2 expressing cells into the imaging plates at an appropriate density (e.g., 10,000 cells/well) and allow them to adhere overnight.

- Compound Treatment: Replace the culture medium with serum-free medium containing the desired concentrations of test compounds or control agonist. Incubate for a set time (e.g., 1.5 hours) at 37°C.

- Fixation: Gently wash the cells with PBS, then fix with 4% PFA for 15 minutes at room temperature.

- Staining: Wash the cells again with PBS and then stain with DAPI for 10 minutes to visualize the nuclei.

- Imaging: Acquire images using a high-content imager or confocal microscope. Capture at least two channels: one for GFP (SSTR2) and one for DAPI (nuclei).

3. Data Analysis:

- Qualitative: Visually inspect images. In untreated cells, GFP fluorescence will be localized to the cell membrane. Upon agonist treatment, fluorescence will appear as bright puncta in the perinuclear region.

- Quantitative: Use image analysis software to define cellular and nuclear boundaries based on the DAPI stain.

- Measure the intensity or number of fluorescent puncta (internalized receptors) within a defined cytoplasmic or perinuclear region.

- Plot the internalization metric against the log concentration of the agonist.

- Fit the data to a dose-response curve to determine the EC50, the concentration that produces 50% of the maximal internalization response.

// Node Definitions

seed [label="1. Seed GFP-SSTR2 Cells\nin Imaging Plate"];

treat [label="2. Treat with Agonist\n(e.g., 1.5h at 37°C)"];

fix [label="3. Fix Cells\n(4% PFA)"];

stain [label="4. Stain Nuclei\n(DAPI)"];

image [label="5. Acquire Images\n(High-Content Imager)"];

analyze [label="6. Image Analysis\n(Quantify Perinuclear GFP)"];

result [label="7. Generate Dose-Response Curve\n(Calculate EC50)"];

// Workflow Connections

seed -> treat;

treat -> fix;

fix -> stain;

stain -> image;

image -> analyze;

analyze -> result;

}

Caption: Workflow for a fluorescence-based SSTR2 internalization assay.

Conclusion and Future Directions

The targeting of SSTR2 represents a major success story in precision oncology, transforming the management of neuroendocrine tumors. The development pipeline is robust, moving beyond established PRRT agonists to explore more potent antagonists, sophisticated ADCs, and immune-engaging bispecific antibodies.

Caption: Logical progression of SSTR2-targeted drug development.

Future research will likely focus on several key areas:

-

Combination Therapies: Combining SSTR2-targeted PRRT with other treatments like chemotherapy, PARP inhibitors, or immune checkpoint inhibitors to enhance efficacy and overcome resistance.

-

Novel Radionuclides: Exploring the use of alpha-emitters (e.g., Actinium-225, Lead-212) for targeted alpha therapy, which deliver higher energy over a shorter range, potentially offering greater potency against micrometastases.

-

Expanding Indications: Investigating the utility of SSTR2-targeted therapies in other SSTR2-expressing cancers beyond NETs, such as SCLC, meningioma, and breast cancer.

-

Overcoming Heterogeneity: Developing multi-target approaches, such as bispecific ADCs, to address intra-tumor heterogeneity in SSTR2 expression.

The continued innovation in ligand design, payload technology, and clinical strategy ensures that SSTR2 will remain a highly valuable target for the development of effective cancer therapies.

References

- 1. CStone Presents Preclinical Results of CS5005 (SSTR2 ADC) at 2025 AACR-CStone Pharmaceuticals [cstonepharma.com]

- 2. CStone Presents Preclinical Results of CS2011 (EGFR/HER3 bispecific antibody), CS5007 (EGFR/HER3 bispecific ADC), CS5005 (SSTR2 ADC) and CS5006 (ITGB4 ADC) at 2025 AACR [prnewswire.com]

- 3. researchgate.net [researchgate.net]

The Molecular Biology of Somatostatin Receptor Subtype 2 (SSTR2): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The somatostatin receptor subtype 2 (SSTR2) is a crucial G protein-coupled receptor (GPCR) that plays a pivotal role in a multitude of physiological and pathophysiological processes.[1] As a primary target for the inhibitory neuropeptide somatostatin, SSTR2 is integral to the regulation of hormone secretion, neurotransmission, and cell proliferation.[2] Its high expression in various neuroendocrine tumors has made it a significant target for both diagnostic imaging and therapeutic intervention.[3][4] This in-depth technical guide provides a comprehensive overview of the molecular biology of SSTR2, focusing on its structure, signaling pathways, and the experimental methodologies used for its characterization.

Gene and Protein Structure

The human SSTR2 gene is located on chromosome 17q25.1 and encodes a protein of 369 amino acids.[5] Like all GPCRs, SSTR2 possesses seven transmembrane domains, an extracellular N-terminus, and an intracellular C-terminus. Two isoforms of SSTR2, SSTR2A and SSTR2B, have been identified, which arise from alternative splicing of the gene. These isoforms differ in the length and sequence of their intracellular C-terminal tails, which can influence their signaling and regulatory properties. The three-dimensional structure of SSTR2 in complex with its ligands has been elucidated by cryo-electron microscopy, providing valuable insights into the molecular basis of ligand recognition and receptor activation.

Ligand Binding and Pharmacology

SSTR2 binds with high affinity to the endogenous peptides somatostatin-14 and somatostatin-28. A hallmark of SSTR2 is its high affinity for synthetic somatostatin analogs, such as octreotide, lanreotide, and pasireotide, which are widely used in clinical practice. The binding affinities of various ligands to SSTR2 are typically determined using radioligand competition binding assays, and are expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). Lower values indicate higher binding affinity.

Quantitative Data: Ligand Binding Affinities

| Ligand | Receptor Subtype | Binding Affinity (IC50, nM) | Reference |

| Octreotide | SSTR1 | >1000 | |

| SSTR2 | 0.2 - 2.5 | ||

| SSTR3 | Low affinity | ||

| SSTR4 | >100 | ||

| SSTR5 | Lower affinity than SSTR2 | ||

| Somatostatin-14 | SSTR2 | ~0.250 | |

| Somatostatin-28 | SSTR2 | ~0.250 | |

| Ga-DOTATATE | SSTR2 | 0.20 ± 0.18 | |

| In-DTPA-octreotide | SSTR2 | 6.3 ± 0.9 |

Signaling Pathways

Upon agonist binding, SSTR2 couples primarily to inhibitory G proteins (Gαi/o), initiating a cascade of intracellular signaling events that mediate its diverse physiological effects. The major signaling pathways activated by SSTR2 are detailed below.

Inhibition of Adenylyl Cyclase (cAMP Pathway)

The canonical signaling pathway for SSTR2 is the inhibition of adenylyl cyclase activity. This leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). The reduction in cAMP levels subsequently attenuates the activity of protein kinase A (PKA), which in turn modulates the phosphorylation state and activity of numerous downstream targets involved in hormone secretion and cell proliferation.

References

- 1. Detect GPCR activity with the cAMP-Gs HiRange HTRF Assay [moleculardevices.com]

- 2. Protocol to assess substrate dephosphorylation by serine/threonine phosphoprotein phosphatases in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jnm.snmjournals.org [jnm.snmjournals.org]

- 4. SSTR2, a potential therapeutic target for cancer | ACROBiosystems [acrobiosystems.com]

- 5. Molecular simulations of SSTR2 dynamics and interaction with ligands - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Efficacy of Mmc(tmz)-toc: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data available for Mmc(tmz)-toc, a novel peptide-drug conjugate (PDC). This compound is designed for the targeted delivery of the alkylating agent temozolomide (TMZ) to tumors overexpressing the somatostatin receptor subtype-2 (SSTR2). This document summarizes key efficacy data, details experimental methodologies, and visualizes the underlying mechanisms and workflows.

Introduction to this compound

This compound is a theranostic agent that combines a somatostatin analogue (TOC) for SSTR2 targeting, a chelator (Mmc) for radiolabeling (enabling imaging and biodistribution studies), and the chemotherapeutic drug temozolomide.[1][2] The rationale behind this PDC is to increase the therapeutic index of TMZ by delivering it specifically to SSTR2-positive cancer cells, thereby reducing the systemic toxicity associated with high doses of the free drug.[1][3] Temozolomide exerts its cytotoxic effect by methylating DNA, leading to DNA damage and subsequent cell death.[4]

Quantitative Preclinical Efficacy Data

The following tables summarize the key quantitative findings from in vitro and in vivo preclinical studies of this compound.

Table 1: In Vitro Receptor Binding and Cellular Uptake

| Parameter | Cell Line | Value | Citation |

| Binding Affinity (Kd) | SSTR2-positive cells | 5.98 ± 0.96 nmol/L | |

| Internalization | SSTR2-positive cell lines | >60% of receptor-bound conjugate | |

| Uptake Reduction with Blocker | HCT116-SSTR2 cells | >90% reduction |

Table 2: In Vitro Cytotoxicity and DNA Damage

| Assay | Cell Line | Treatment | Outcome | Citation |

| Clonogenic Survival | BON1-SSTR2 (SSTR2+) | 2 µmol/L this compound | Significant cytotoxic effects (P < 0.01) | |

| Clonogenic Survival | BON1 (SSTR2-) | 2 µmol/L this compound | No cytotoxicity observed | |

| Alkaline Comet Assay | IMR-32 (SSTR2+) | This compound | Induced DNA breaks similar to free TMZ | |

| MGMT Depletion | NCI-H524 (SSTR2+, MGMT+) | This compound | Reduced MGMT levels similar to TMZ and O6BG |

Table 3: In Vivo Tumor Uptake and Biodistribution

| Animal Model | Tumor Type | Uptake (%IA/g) | Key Finding | Citation |

| Xenograft | HCT116-SSTR2 (SSTR2+) | 5.92 ± 0.82 | >15-fold higher uptake in SSTR2+ tumors | |

| Xenograft | HCT116-WT (SSTR2-) | 0.38 ± 0.09 | Low uptake in SSTR2- tumors | |

| Xenograft | NCI-H69 (endogenous SSTR2) | 3.68 ± 0.88 | Selective targeting of tumors with varying SSTR2 expression |

Signaling Pathways and Mechanisms of Action

The efficacy of this compound is predicated on its ability to specifically target SSTR2-expressing cells and deliver its cytotoxic payload, temozolomide.

Mechanism of Action of Temozolomide (TMZ)

Temozolomide is a prodrug that undergoes spontaneous chemical conversion at physiological pH to its active metabolite, 5-(3-methyl-1-triazen-1-yl)imidazole-4-carboxamide (MTIC). MTIC then methylates DNA, primarily at the N7 and O6 positions of guanine and the N3 position of adenine. The methylation at the O6 position of guanine (O6-MeG) is the most cytotoxic lesion. This damage, if not repaired by the DNA repair enzyme O6-methylguanine-DNA methyltransferase (MGMT), leads to futile cycles of DNA mismatch repair, resulting in double-strand breaks and ultimately apoptosis.

Targeted Delivery and Internalization of this compound

The TOC component of this compound facilitates its binding to SSTR2 on the surface of cancer cells. Following binding, the receptor-drug conjugate is internalized, delivering TMZ directly into the target cell. This receptor-mediated endocytosis is crucial for the selective cytotoxicity of the PDC.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of preclinical findings. The following sections outline the key experimental protocols used in the evaluation of this compound.

Synthesis of this compound

The synthesis of this compound involves a multi-step process.

-

Solid-Phase Peptide Synthesis: The TOC peptide is synthesized using standard Fmoc/tBu chemistry.

-

Preparation of the TMZ Moiety: An NHS-ester of the TMZ derivative is prepared.

-

Conjugation: The activated TMZ derivative is conjugated to the N-terminus of the resin-bound TOC.

-

Deprotection and Purification: Protecting groups are removed, and the final PDC is purified.

In Vitro Assays

-

Saturation Binding Assays: To determine the binding affinity (Kd), SSTR2-expressing cells are incubated with increasing concentrations of radiolabeled this compound.

-

Internalization Assays: SSTR2-positive cells are treated with radiolabeled this compound, and the internalized fraction is measured over time.

-

Clonogenic Survival Assays: Cells are treated with this compound or control compounds for several days, then seeded at low density and allowed to form colonies. The number of colonies is quantified to assess cytotoxicity.

-

Alkaline Comet Assay: This assay is used to detect single- and double-strand DNA breaks. Cells are treated with this compound, embedded in agarose, lysed, and subjected to electrophoresis. The migration of DNA (the "comet tail") is indicative of DNA damage.

-

Western Blot Analysis for MGMT: SSTR2 and MGMT-positive cells are treated with this compound, and cell lysates are analyzed by Western blotting to quantify the levels of MGMT protein.

In Vivo Studies

-

Xenograft Models: Human cancer cell lines (e.g., HCT116-SSTR2, NCI-H69) are implanted subcutaneously in immunocompromised mice.

-

Biodistribution Studies: Tumor-bearing mice are injected with radiolabeled this compound. At various time points, tissues are harvested, and the amount of radioactivity is measured to determine the uptake in tumors and other organs.

-

PET/CT Imaging: Mice bearing SSTR2-positive and -negative tumors are injected with 68Ga-labeled this compound, and images are acquired to visualize tumor targeting and biodistribution non-invasively.

Conclusion

The preclinical data for this compound demonstrate its potential as a targeted therapy for SSTR2-expressing cancers. The conjugate exhibits high binding affinity for its target, is effectively internalized, and induces receptor-dependent cytotoxicity and DNA damage. In vivo studies confirm preferential accumulation in SSTR2-positive tumors with favorable biodistribution and clearance profiles. These findings support the further development of this compound as a novel therapeutic strategy.

References

- 1. Somatostatin Receptor Subtype-2 Targeting System for Specific Delivery of Temozolomide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Somatostatin Receptor Subtype-2 Targeting System for Specific Delivery of Temozolomide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Mmc(tmz)-toc Synthesis and Solid-Phase Conjugation

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis and solid-phase conjugation of Mmc(tmz)-toc, a peptide-drug conjugate (PDC) designed for targeted delivery of the alkylating agent Temozolomide (TMZ) to somatostatin receptor subtype-2 (SSTR2)-positive cells. The included data and protocols are intended to enable researchers to replicate and further investigate the therapeutic potential of this targeted drug delivery system.

Introduction

This compound is a novel theranostic agent that combines the SSTR2-targeting peptide, TOC, with a TMZ payload through a multimodality chelator (MMC). This strategic design allows for the selective delivery of TMZ to tumor cells overexpressing SSTR2, potentially increasing therapeutic efficacy while minimizing off-target toxicities.[1] The integrated chelator also facilitates radiolabeling, enabling quantitative assessment of receptor binding, pharmacokinetics, and tissue biodistribution through non-invasive imaging techniques.[1]

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound, including its binding affinity, in vitro cytotoxicity, and in vivo tumor uptake.

Table 1: In Vitro Binding Affinity of this compound

| Compound | Cell Line | Equilibrium Dissociation Constant (Kd) (nmol/L) |

| 67/natGa-MMC(TMZ)-TOC | BON1-SSTR2 | 5.98 ± 0.96 |

| 67/natGa-DOTA-TOC (control) | BON1-SSTR2 | 4.68 ± 0.7 |

| Data represents the mean ± standard deviation.[1] |

Table 2: In Vitro Cytotoxicity of this compound

| Cell Line | Treatment (5 consecutive days) | Outcome |

| BON1-SSTR2 (SSTR2-positive) | 2 µmol/L this compound | Significant reduction in colony formation (P < 0.01) |

| BON1 (SSTR2-negative) | 2 µmol/L this compound | No significant cytotoxicity observed |

| BON1-SSTR2 (SSTR2-positive) | 10 µmol/L TMZ | Significant reduction in colony formation |

| Cytotoxicity was assessed using a colony-forming assay.[1] |

Table 3: In Vivo Tumor Uptake of 68Ga-MMC(TMZ)-TOC

| Tumor Model | Tumor Type | Uptake (% Injected Activity/gram) |

| HCT116 Xenograft | SSTR2-positive | 5.92 ± 0.82 |

| HCT116 Xenograft | SSTR2-negative | 0.38 ± 0.09 |

| NCI-H69 Xenograft | Endogenous SSTR2 | 3.68 ± 0.88 |

| Data represents the mean ± standard deviation at 1-hour post-injection.[1] |

Experimental Protocols

The following are detailed protocols for the synthesis of the this compound conjugate.

Protocol 1: Synthesis of the MMC(TMZ) Intermediate

This protocol outlines the solution-phase synthesis of the payload-chelator conjugate.

1.1. Synthesis of TMZ Analogue (p-nitrophenyl ester)

-

Dissolve Temozolomide in an appropriate solvent.

-

React with sulfuric acid and sodium nitrite in water at 0°C, then allow to warm to room temperature for 15 hours to form the carboxylic acid derivative.

-

Activate the carboxylic acid by reacting with p-nitrophenol and dicyclohexylcarbodiimide (DCC) in dimethylformamide (DMF) at room temperature for 20 hours to yield the p-nitrophenyl ester of the TMZ analogue.

1.2. Synthesis of the Multimodality Chelator (MMC)

-

Selectively introduce O-benzyl acetate and 3-amino-propylamide pendant arms to the secondary amines of a cyclen backbone in a three-step procedure.

1.3. Conjugation of TMZ Analogue to MMC

-

React the activated p-nitrophenyl ester of the TMZ analogue with the primary amine of the synthesized MMC.

-

Purify the resulting MMC(TMZ) intermediate by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: Solid-Phase Synthesis of TOC Peptide

This protocol details the solid-phase synthesis of the Tyr3-octreotate (TOC) peptide using standard Fmoc/tBu chemistry.

-

Utilize a solid-phase peptide synthesizer.

-

Employ standard Fmoc/tBu chemistry for the sequential coupling of amino acids to a resin support.

Protocol 3: Solid-Phase Conjugation of MMC(TMZ) to TOC

This protocol describes the conjugation of the MMC(TMZ) intermediate to the resin-bound TOC peptide.

-

Prepare the NHS-ester of the MMC(TMZ) intermediate by in situ aminium-based activation.

-

Conjugate the activated MMC(TMZ)-NHS ester to the N-terminus of the resin-bound TOC peptide.

-

Ensure all side chains of the peptide are protected to direct the conjugation specifically to the N-terminus.

Protocol 4: Cleavage, Deprotection, and Purification

This protocol outlines the final steps to obtain the purified this compound conjugate.

-

Perform a single-step global deprotection of the chelator and peptide side chains using trifluoroacetic acid (TFA).

-

Simultaneously cleave the peptide conjugate from the solid support.

-

Induce the formation of the disulfide bridge by oxidation of the thiol groups.

-

Purify the crude this compound conjugate by RP-HPLC. The expected retention time is approximately 4.23 minutes.

-

Confirm the molecular weight of the final product by electrospray ionization mass spectrometry (ESI-MS). The calculated m/z for C72H98N20O19S2 is 1611.80, with an expected found value of approximately 1612.79 (M+H)+.

Visualization of Workflows and Pathways

Synthesis and Conjugation Workflow

Caption: Workflow for the synthesis and solid-phase conjugation of this compound.